molecular formula C15H14O2 B8795939 4-(6-Methoxy-2-naphthalenyl)-3-buten-2-one

4-(6-Methoxy-2-naphthalenyl)-3-buten-2-one

Cat. No. B8795939
M. Wt: 226.27 g/mol
InChI Key: ODKROFHKPKRFPM-UHFFFAOYSA-N
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Patent
US04061779

Procedure details

4-(6-Methoxy-2-naphthyl)-3-butene-2-one (32 g) in ethyl acetate (500 ml) was shaken at room temperature over 10% Pd/C (3 g) under atmospheric pressure hydrogen until no further uptake of hydrogen occurred to yield 4-(6-methoxy-2-naphthyl)butan-2-one (22.5 g), mp. 78.5° C.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH:13]=[CH:14][C:15](=[O:17])[CH3:16])[CH:7]=[CH:6]2.[H][H]>C(OCC)(=O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH2:13][CH2:14][C:15](=[O:17])[CH3:16])[CH:7]=[CH:6]2

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C=CC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.